molecular formula C7H14N2O B1246208 2-Amino-5-tert-butyl-2-oxazoline

2-Amino-5-tert-butyl-2-oxazoline

Cat. No.: B1246208
M. Wt: 142.2 g/mol
InChI Key: BUPOYFBEEGMBJU-UHFFFAOYSA-N
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Description

2-Amino-5-tert-butyl-2-oxazoline, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

IUPAC Name

5-tert-butyl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C7H14N2O/c1-7(2,3)5-4-9-6(8)10-5/h5H,4H2,1-3H3,(H2,8,9)

InChI Key

BUPOYFBEEGMBJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CN=C(O1)N

Synonyms

2-amino-5-tert-butyl-2-oxazoline
2-ATBO

Origin of Product

United States

Scientific Research Applications

Analgesic Properties

Research has demonstrated that 2-amino-5-tert-butyl-2-oxazoline possesses peripheral antinociceptive effects in animal models. In studies conducted on rats and mice, the compound exhibited pain-relieving properties without impairing motor coordination, suggesting its potential as a therapeutic agent for pain management .

Case Study: Analgesic Activity

StudyMethodFindings
Synthesis of this compoundAnimal modelInduced peripheral antinociceptive effect; did not impair motor function .

Pharmaceutical Formulations

The compound can be formulated into various pharmaceutical preparations such as tablets, capsules, and suspensions. Its compatibility with common pharmaceutical carriers enhances its oral bioavailability .

Polymerization Processes

This compound can undergo living cationic ring-opening polymerization, leading to the formation of poly(2-oxazoline)s. These polymers are notable for their narrow molar mass distribution and tailored functionalization, making them suitable for biomedical applications such as drug delivery systems and tissue engineering .

Case Study: Polymerization Techniques

Polymer TypeSynthesis MethodApplications
Poly(2-oxazoline)Cationic ring-opening polymerizationDrug delivery systems; hydrogels for biomedical use .

Self-Assembling Properties

Research has indicated that amphiphilic poly(2-oxazoline)s exhibit self-assembly behavior in aqueous solutions, forming micelles and vesicles. This property is advantageous for drug delivery applications where controlled release and targeted delivery are essential .

Ligands in Asymmetric Catalysis

Oxazolines, including this compound, serve as effective ligands in asymmetric catalysis due to their ability to stabilize metal centers and influence selectivity in catalytic processes. The chiral nature of these ligands allows for the synthesis of optically pure compounds, which are crucial in pharmaceutical development .

Case Study: Catalytic Activity

Ligand TypeReaction TypeOutcome
Chiral oxazolinesAsymmetric synthesisEnhanced selectivity in metal-catalyzed reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-tert-butyl-2-oxazoline, and what analytical methods are critical for confirming its structure?

  • Answer: The compound is synthesized via a multistep route starting from 3,3-dimethyl-2-iodobutyl isocyanate, forming an intermediate N-(3,3-dimethyl-2-iodobutyl)urea. Cyclization under basic conditions yields the oxazoline ring. Critical analytical methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and tert-butyl group integration.
  • IR spectroscopy to verify carbonyl (C=O) and amine (N-H) stretches.
  • Elemental analysis to validate purity (>98%) and molecular formula (C₇H₁₄N₂O) .
    • Table 1: Key Spectral Data for Structural Confirmation
TechniqueKey Peaks/DataInterpretation
¹H NMRδ 1.25 (s, 9H, tert-butyl)Confirms tert-butyl group
¹³C NMRδ 168.5 (C=O)Oxazoline carbonyl resonance
IR1650 cm⁻¹ (C=O)Cyclic amide confirmation

Q. What in vivo models are suitable for evaluating the antinociceptive effects of this compound?

  • Answer: Rodent models (rats/mice) are standard. Key methodologies include:

  • Tail-flick test : Measures latency to withdraw from thermal stimuli (spinal reflex pathway).
  • Hot-plate test : Assesses supraspinal pain modulation via latency to paw lick/jump.
  • Dose-response studies : Administer 10–50 mg/kg intraperitoneally; monitor for motor coordination deficits (e.g., rotarod test) to exclude false positives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity across experimental models?

  • Answer: Contradictions may arise from species-specific pharmacokinetics or assay sensitivity. Mitigation strategies include:

  • Cross-model validation : Compare results in both thermal (e.g., tail-flick) and chemical (e.g., acetic acid writhing) nociception models.
  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to correlate bioactivity with exposure.
  • Receptor binding assays : Identify off-target interactions (e.g., opioid or adrenergic receptors) to clarify mechanisms .

Q. What strategies improve the stereochemical purity of this compound during synthesis?

  • Answer: The tert-butyl group introduces steric hindrance, complicating stereocontrol. Advanced approaches:

  • Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., references stereospecific oxazoline derivatives).
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-phosphates) in cyclization steps.
  • Purification : Chiral HPLC (e.g., Chiralpak® AD-H column) or recrystallization in polar solvents (ethanol/water) to isolate enantiomers .

Q. How can impurities in synthesized this compound be quantified and mitigated?

  • Answer: Common impurities include unreacted urea intermediates or degradation byproducts.

  • Analytical QC : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection (220 nm).
  • Limit tests : Set thresholds (<0.5% for any single impurity) per ICH guidelines.
  • Stability studies : Store under nitrogen at –20°C to prevent oxidation .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace iodine with greener leaving groups (e.g., tosylates) to reduce waste.
  • Mechanistic Studies : Combine in vivo models with microdialysis or electrophysiology to map neural pathways.
  • Data Validation : Always include positive controls (e.g., morphine for antinociception assays) and statistical rigor (n ≥ 6, ANOVA with post-hoc tests) .

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